3-(Isobutanoy)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

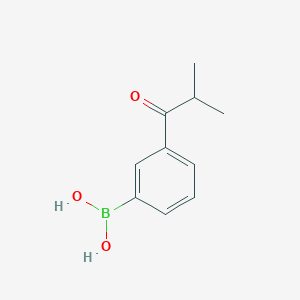

3-(Isobutanoy)phenylboronic acid is an organic compound with the molecular formula C10H13BO3. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications . This compound is particularly interesting due to its unique structure, which includes an isobutanoyl group attached to a phenyl ring, further bonded to a boronic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isobutanoy)phenylboronic acid typically involves the reaction of phenylboronic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group .

Industrial Production Methods: Industrial production methods for boronic acids often involve the electrophilic trapping of an organometallic reagent with a boric ester. For example, phenylmagnesium bromide can react with trimethyl borate to form the corresponding boronic ester, which is then hydrolyzed to yield the boronic acid .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Isobutanoy)phenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Halogenated or nitrated phenylboronic acids.

Aplicaciones Científicas De Investigación

3-(Isobutanoy)phenylboronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which 3-(Isobutanoy)phenylboronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is pH-dependent, with the boronic acid group forming a covalent complex with diols under basic conditions and dissociating under acidic conditions . This reversible binding is crucial for its applications in sensing and drug delivery.

Comparación Con Compuestos Similares

Phenylboronic Acid: Lacks the isobutanoyl group, making it less specific in certain applications.

3-Formylphenylboronic Acid: Contains a formyl group instead of an isobutanoyl group, which affects its reactivity and binding properties.

4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, leading to different steric and electronic effects.

Uniqueness: 3-(Isobutanoy)phenylboronic acid is unique due to the presence of the isobutanoyl group, which enhances its specificity and binding affinity for certain molecules. This makes it particularly useful in applications where selective binding is crucial, such as in the development of sensors and drug delivery systems .

Actividad Biológica

3-(Isobutanoyl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antibacterial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

3-(Isobutanoyl)phenylboronic acid features a boronic acid functional group attached to a phenyl ring with an isobutanoyl substituent. Its molecular formula is C11H15BO3, and it possesses unique properties that enable its interaction with biological molecules.

Antibacterial Activity

Research indicates that phenylboronic acids, including 3-(isobutanoyl)phenylboronic acid, exhibit significant antibacterial properties. They act primarily as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

- Inhibition of β-lactamases : Studies have shown that derivatives of phenylboronic acids can restore the efficacy of antibiotics like meropenem against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The mechanism involves covalent binding to the active site of β-lactamases, thereby preventing the hydrolysis of β-lactam antibiotics .

- Synergistic Effects : The combination of 3-(isobutanoyl)phenylboronic acid with certain antibiotics has been demonstrated to produce synergistic effects, enhancing the overall antibacterial activity. For instance, fractional inhibitory concentration index (FICI) values indicate strong synergy when used in conjunction with meropenem against KPC-2 producing strains .

Anticancer Activity

In addition to its antibacterial effects, 3-(isobutanoyl)phenylboronic acid shows promise in cancer therapy:

- Proteasome Inhibition : Similar to other boronic acids like bortezomib, this compound may inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells . This mechanism is crucial for inducing apoptosis in various cancer cell lines.

- Drug Delivery Systems : The ability of boronic acids to form complexes with certain drugs enhances their solubility and bioavailability. For example, studies have explored using boronic acid derivatives in drug delivery systems for hydrophobic anticancer agents, improving therapeutic outcomes .

Research Findings and Case Studies

Recent studies have highlighted the biological activity of 3-(isobutanoyl)phenylboronic acid through various experimental approaches:

- In Vitro Studies : Laboratory tests demonstrate that this compound effectively inhibits bacterial growth at micromolar concentrations. It has been shown to reduce the viability of resistant bacterial strains significantly when combined with standard antibiotics .

- Animal Models : Preliminary animal studies indicate that formulations containing 3-(isobutanoyl)phenylboronic acid can enhance the therapeutic effects of existing treatments for infections caused by multi-drug resistant organisms .

Data Tables

The following tables summarize key findings related to the biological activity of 3-(isobutanoyl)phenylboronic acid.

| Activity Type | Target Organism | FICI Value | Efficacy |

|---|---|---|---|

| Antibacterial | Klebsiella pneumoniae | <0.5 | Strong synergy with meropenem |

| Antibacterial | Pseudomonas aeruginosa | ~0.5 | Moderate synergy with ceftazidime |

| Anticancer | Various cancer cell lines | N/A | Induces apoptosis via proteasome inhibition |

Propiedades

IUPAC Name |

[3-(2-methylpropanoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14/h3-7,13-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFJZCTYFIECHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)C(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.